REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[N:5]=[N:6][C:7]([CH3:8])([CH2:9][CH:10]([CH3:11])[CH3:12])[N:13]=[C:14]=[S:15].[CH2:16]([CH2:17][CH2:18][CH3:19])[NH2:20].[CH3:21][CH2:22][CH2:23][CH2:24][CH3:25]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[N:5]=[N:6][C:7]([CH3:8])([CH2:9][CH:10]([CH3:11])[CH3:12])[NH:13][C:14](=[S:15])[NH:20][CH2:16][CH2:17][CH2:18][CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(C)(N=C=S)N=NC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC
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Name
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Type
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product
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Smiles
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CCCCNC(=S)NC(C)(CC(C)C)N=NC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |